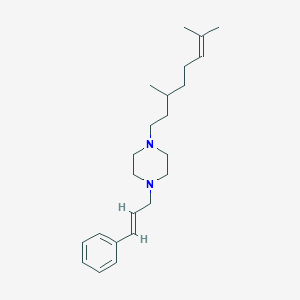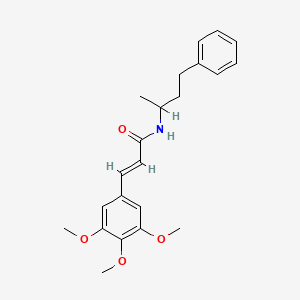
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DMOP-DPP, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. DMOP-DPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound has been reported to have low toxicity in animal models, which makes it a suitable candidate for further pharmacological studies. However, the limitations of this compound include its limited availability and high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as an anti-cancer agent. Further research is needed to determine the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may increase the potential clinical applications of this compound.
Synthesemethoden
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the reaction of 1-(3,7-dimethyl-6-octen-1-yl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(3,7-dimethyl-6-octen-1-yl)piperazine with cinnamaldehyde and an acid catalyst. The synthesis of this compound has been reported in various studies, and the yield and purity of the compound depend on the method used.
Wissenschaftliche Forschungsanwendungen
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown potential as a pharmacological agent in various studies. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in animal models, and further research is needed to determine its potential clinical applications.
Eigenschaften
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-21(2)9-7-10-22(3)14-16-25-19-17-24(18-20-25)15-8-13-23-11-5-4-6-12-23/h4-6,8-9,11-13,22H,7,10,14-20H2,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVTWFPFOCLTP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)
![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)